

Spectroscopic Data of 4-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxynicotinic acid

Cat. No.: B1198600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for **4-Hydroxynicotinic acid** (CAS No: 609-70-1), a key intermediate in various pharmaceutical and chemical syntheses. The following sections present nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **4-Hydroxynicotinic acid**.

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxynicotinic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	d	1H	H-6
~7.9	d	1H	H-2
~6.9	d	1H	H-5

Note: Predicted values based on typical chemical shifts for pyridine derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Hydroxynicotinic Acid**

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic acid)
~165	C-4
~145	C-6
~140	C-2
~115	C-3
~110	C-5

Note: Predicted values based on typical chemical shifts for pyridine and carboxylic acid derivatives.

A solution of **4-Hydroxynicotinic acid** was prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL. The ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^1H NMR, the data is typically reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz). For ^{13}C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4-Hydroxynicotinic Acid**

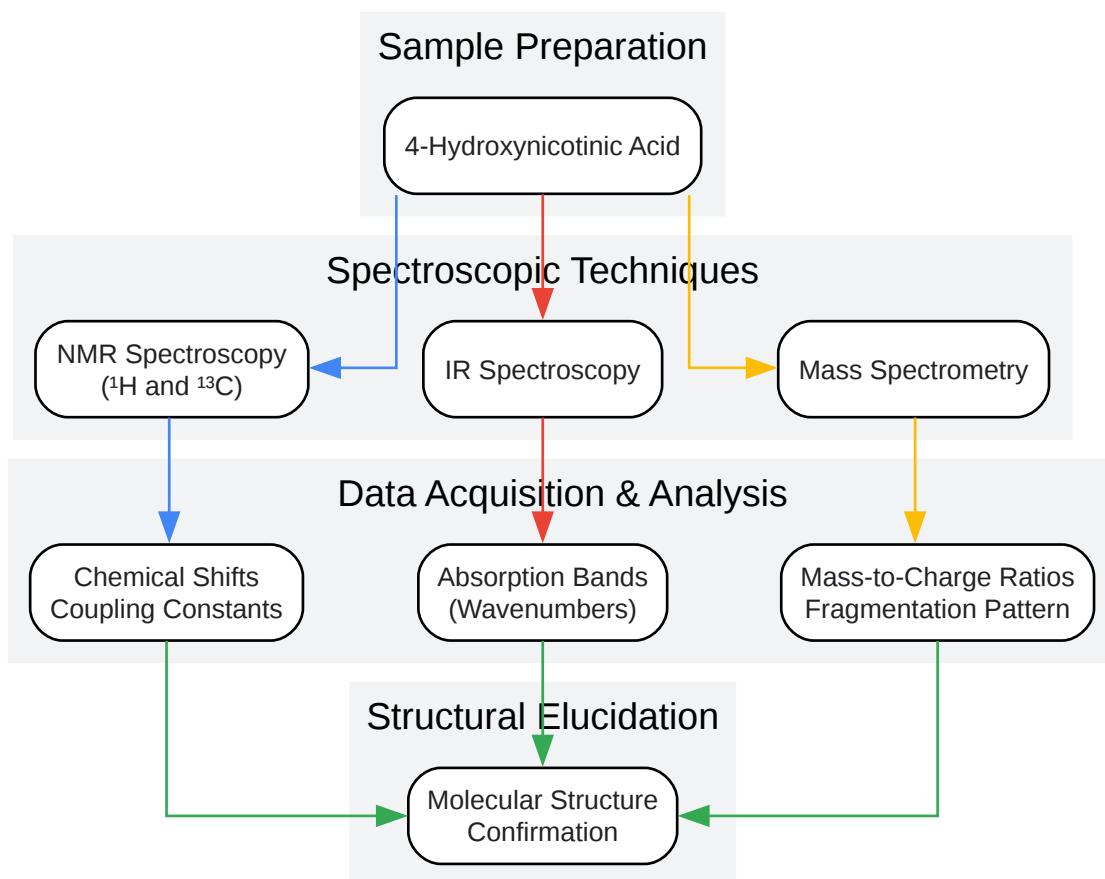
Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3100	Medium	C-H stretch (Aromatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C and C=N stretching (Pyridine ring)
~1300	Medium	C-O stretch, O-H bend
Below 900	Medium-Strong	C-H out-of-plane bending

The FT-IR spectrum of solid **4-Hydroxynicotinic acid** was obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **4-Hydroxynicotinic Acid**


m/z	Relative Intensity (%)	Assignment
139	24.97	[M] ⁺ (Molecular ion)
95	99.99	[M-CO ₂] ⁺
94	26.65	[M-CO ₂ H] ⁺
93	25.15	[M-H ₂ O-CO] ⁺
39	32.76	C ₃ H ₃ ⁺

Data obtained from GC-MS analysis with Electron Ionization (EI).[\[1\]](#)

The mass spectrum of **4-Hydroxynicotinic acid** was obtained using a HITACHI M-80 GC-MS instrument with electron ionization (EI) at 70 eV.[\[1\]](#) The sample was introduced into the ion source via a gas chromatograph. The resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Hydroxynicotinic acid**.

[Click to download full resolution via product page](#)

A flowchart of the spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Hydroxynicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198600#spectroscopic-data-of-4-hydroxynicotinic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com